molecular formula C19H20O2 B7947320 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one

7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one

Cat. No. B7947320
M. Wt: 280.4 g/mol
InChI Key: VPCHZECKYCDVSA-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one is a diarylheptanoid.
7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one is a natural product found in Alpinia officinarum with data available.

Scientific Research Applications

  • Hypolipidemic Action: Phenolic diarylheptanoids, including compounds similar to 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one, have shown significant hypolipidemic action by inhibiting hepatic triglyceride secretion (Suksamrarn et al., 1994).

  • Estrogenic Activity: Diarylheptanoids isolated from Curcuma comosa, related to 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one, exhibited estrogenic activity comparable to or higher than that of the phytoestrogen genistein (Suksamrarn et al., 2008).

  • Anti-Inflammatory Effects: Diarylheptanoids from Curcuma comosa have been found to inhibit nitric oxide production in macrophages, indicating anti-inflammatory properties (Sornkaew et al., 2015).

  • Antibacterial Activity: 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, a similar compound, showed significant antibacterial activity against Staphylococcus aureus, with the carbonyl group playing a key role (Deghady et al., 2021).

  • Antiproliferative Activity: Diarylheptanoids from Alpinia blepharocalyx seeds, including structures similar to 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one, demonstrated significant antiproliferative activity against various cancer cell lines (Ali et al., 2001).

  • Choleretic Activity: A related compound from Curcuma comosa exhibited choleretic activity in rats (Suksamrarn et al., 1997).

properties

IUPAC Name

(E)-7-(4-hydroxyphenyl)-1-phenylhept-4-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c20-18(13-10-16-6-2-1-3-7-16)9-5-4-8-17-11-14-19(21)15-12-17/h1-3,5-7,9,11-12,14-15,21H,4,8,10,13H2/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCHZECKYCDVSA-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C=CCCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC(=O)/C=C/CCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101235744
Record name (4E)-7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one

CAS RN

100667-52-5
Record name (4E)-7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100667-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4E)-7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033295
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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